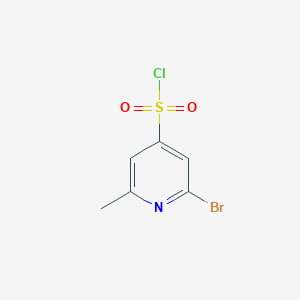
2-Bromo-6-methylpyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-methylpyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the second position, a methyl group at the sixth position, and a sulfonyl chloride group at the fourth position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylpyridine-4-sulfonyl chloride typically involves the bromination of 6-methylpyridine followed by sulfonylation. One common method includes the reaction of 6-methylpyridine with bromine in the presence of a catalyst to introduce the bromine atom at the second position. The resulting 2-Bromo-6-methylpyridine is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the fourth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 2-Bromo-6-methylpyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are often conducted in an inert atmosphere with solvents like tetrahydrofuran or dimethylformamide.
Major Products:
Substitution Reactions: Products include sulfonamides, sulfonates, and sulfonothioates.
Coupling Reactions: Products include various arylated pyridine derivatives.
科学研究应用
2-Bromo-6-methylpyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and properties of the biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activities that are useful in drug development.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals
作用机制
The mechanism of action of 2-Bromo-6-methylpyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile. The bromine atom can also participate in cross-coupling reactions, where it is replaced by other functional groups through the action of a palladium catalyst.
相似化合物的比较
2-Bromo-4-methylpyridine: Similar structure but lacks the sulfonyl chloride group. It is used in the synthesis of various organic compounds.
2-Chloro-6-methylpyridine-4-sulfonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom. It exhibits similar reactivity and applications.
4-Methylpyridine-2-sulfonyl chloride: Lacks the bromine atom but has similar reactivity due to the presence of the sulfonyl chloride group.
Uniqueness: 2-Bromo-6-methylpyridine-4-sulfonyl chloride is unique due to the combination of the bromine atom and the sulfonyl chloride group on the pyridine ring. This combination enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
属性
分子式 |
C6H5BrClNO2S |
|---|---|
分子量 |
270.53 g/mol |
IUPAC 名称 |
2-bromo-6-methylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C6H5BrClNO2S/c1-4-2-5(12(8,10)11)3-6(7)9-4/h2-3H,1H3 |
InChI 键 |
UOVASVHDHQENSO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=N1)Br)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



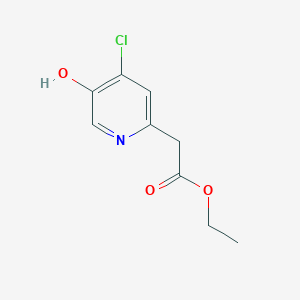
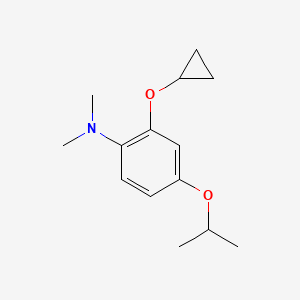

![2-(2-[4-(Tert-butoxycarbonyl)piperazin-1-YL]pyrimidin-5-YL)ethanamine](/img/structure/B14848806.png)
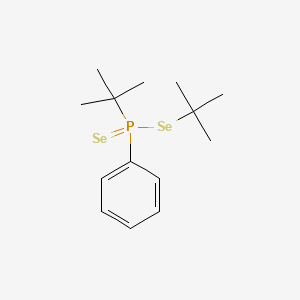
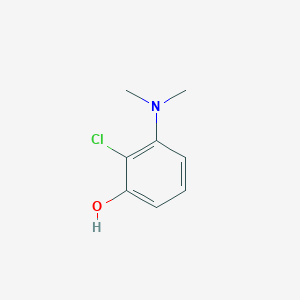
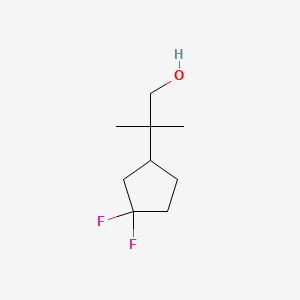
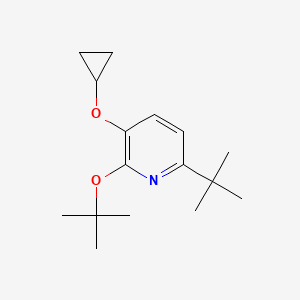
![2-(Benzylthio)-4-chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14848841.png)


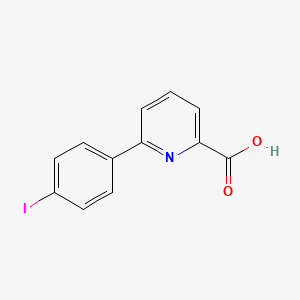
![[2-[[16-[tert-butyl(dimethyl)silyl]oxy-11-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14848866.png)
